Pyrido[2,3-d]pyrimidine-4-carboxylic acid
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Overview
Description
Pyrido[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridine and pyrimidine rings This compound is of significant interest due to its potential biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the use of dicationic molten salts as catalysts, which allows for the synthesis under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. The recovery and reuse of catalysts are also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide. Reaction conditions often involve heating under reflux or the use of microwave irradiation to accelerate the reaction rates .
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities. For example, the reaction with carboxylic acid chlorides can lead to the formation of pyrimidino[4,5-d][1,3]oxazine derivatives .
Scientific Research Applications
Pyrido[2,3-d]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines . Additionally, it has been investigated for its antioxidant and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as inhibitors of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The binding of these compounds to the active sites of enzymes can disrupt their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyrido[2,3-d]pyrimidine-4-carboxylic acid include other pyridopyrimidine derivatives such as pyrido[3,4-d]pyrimidines and pyrido[4,3-d]pyrimidines . These compounds share the core pyridopyrimidine structure but differ in the position of nitrogen atoms and substituents.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with targeted biological effects .
Properties
Molecular Formula |
C8H5N3O2 |
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Molecular Weight |
175.14 g/mol |
IUPAC Name |
pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H,12,13) |
InChI Key |
MVWKHWPNMXYDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN=C2N=C1)C(=O)O |
Origin of Product |
United States |
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